molecular formula C17H14ClN3O B12041541 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone CAS No. 618091-23-9

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone

Cat. No.: B12041541
CAS No.: 618091-23-9
M. Wt: 311.8 g/mol
InChI Key: WVMTWROICRIOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone is a pyrazole-based compound featuring:

  • 4-Chlorophenyl at position 1: Introduces electron-withdrawing effects and steric bulk.
  • P-tolyl (para-methylphenyl) methanone at position 4: Provides hydrophobicity and modulates electronic density via the methyl group.

Molecular Formula: C₁₇H₁₄ClN₃O
Molecular Weight: 311.77 g/mol
Key Applications: Pyrazole derivatives are widely studied for anticancer, anti-inflammatory, and kinase inhibitory activities .

Properties

CAS No.

618091-23-9

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C17H14ClN3O/c1-11-2-4-12(5-3-11)16(22)15-10-20-21(17(15)19)14-8-6-13(18)7-9-14/h2-10H,19H2,1H3

InChI Key

WVMTWROICRIOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone typically involves a multi-step process. One common method is the one-pot, three-component synthesis, which involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a solvent mixture of water and ethanol at room temperature . This method is efficient and environmentally friendly, as it avoids the use of catalysts and harsh reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines through multiple mechanisms, including the modulation of cell signaling pathways and induction of apoptosis. The specific compound (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone has been explored for its potential in targeting specific cancer types due to its structural similarities with known anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone. Research indicates that this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting its use as a template for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone typically involves multi-step reactions starting from readily available precursors. The incorporation of various substituents can enhance its pharmacological profile:

Substituent Effect on Activity
Chlorine atomIncreases lipophilicity and bioactivity
Methoxy groupsEnhances solubility and stability
Alkyl chainsModulates pharmacokinetic properties

Case Study 1: Anticancer Activity Evaluation

In a study focusing on the anticancer properties of pyrazole derivatives, (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 1 of Pyrazole

a. Phenyl vs. 4-Chlorophenyl
  • (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (C₁₆H₁₂ClN₃O) Difference: Replaces 4-chlorophenyl with phenyl at position 1. Impact: Reduced electron-withdrawing effects and lower molecular weight (297.74 g/mol). Chlorine in the target compound enhances polarity and may improve target binding .
b. 4-Bromophenyl Substitution
  • (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (C₁₆H₁₁BrClN₃O) Difference: Bromine replaces chlorine at position 1. Impact: Increased molecular weight (356.6 g/mol) and steric hindrance. Bromine’s larger atomic radius may alter binding pocket interactions .
c. 4-Fluorophenyl Substitution
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone (C₁₇H₁₄FN₃O) Difference: Fluorine replaces chlorine at position 1. Impact: Enhanced metabolic stability due to fluorine’s electronegativity.

Substitution at Methanone-Linked Aryl Group

a. P-Tolyl vs. 4-Chlorophenyl
  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone (C₁₆H₁₁Cl₂N₃O) Difference: 4-Chlorophenyl replaces p-tolyl at the methanone position. Impact: Increased electron-withdrawing effects and higher polarity. May reduce membrane permeability compared to the methyl group in p-tolyl .
b. Heterocyclic Substitution
  • (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone Difference: Furan replaces p-tolyl. Impact: Introduces hydrogen-bonding capability via furan’s oxygen. Likely alters solubility and target selectivity .

Functional Group Modifications

a. RO3201195: A Kinase Inhibitor
  • Structure: [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(2,3-dihydroxypropoxy)phenyl]methanone Difference: Adds a dihydroxypropoxy group to the methanone-linked phenyl. Impact: Significant enhancement in kinase selectivity (p38 MAP kinase inhibition) due to hydrophilic side chains .
b. Morpholino/Piperidinyl Derivatives
  • (5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-yl)(morpholino)methanone Difference: Morpholino or piperidinyl groups replace p-tolyl.

Biological Activity

4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its structural features include a triazole ring substituted with a methoxybenzylidene group and a 3-methylphenyl moiety, contributing to its pharmacological potential. The compound's molecular formula is C17H16N4OS, highlighting the presence of nitrogen, sulfur, and oxygen alongside carbon and hydrogen.

The compound possesses significant chemical reactivity due to its thiol and amine functional groups. The thiol group can engage in oxidation-reduction reactions and form disulfides or react with electrophiles, while the amine group allows for nucleophilic substitution reactions. These properties make it versatile for further chemical modifications and enhance its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. Specifically, 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has shown significant activity against various pathogens:

  • Bacteria : Moderate to good antibacterial activity has been observed against Staphylococcus aureus and Escherichia coli using disc diffusion methods.
  • Fungi : Similar compounds have demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger.

The compound's effectiveness suggests it could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The cytotoxicity of 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been evaluated in various cancer cell lines. Studies have shown that similar triazole derivatives exhibit significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably, some synthesized derivatives demonstrated higher selectivity towards cancer cells compared to normal cells .

Molecular docking studies suggest that 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can effectively bind to bacterial DNA gyrase and other targets associated with microbial resistance mechanisms. This binding affinity is crucial for understanding its mechanism of action and optimizing the compound for therapeutic use .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation A series of triazole derivatives were synthesized and tested for antimicrobial activity. Most compounds showed good to moderate efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity Assays Compounds similar to 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibited potent cytotoxicity against melanoma cells in vitro .
Molecular Docking Studies The compound demonstrated significant binding interactions with bacterial targets, indicating potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.